REACTION_CXSMILES
|
[NH2:1][C@H:2](C(O)=O)C[SeH].N#CBr.[Cl:11][C:12]1[C:17]([Cl:18])=[CH:16][C:15]([NH2:19])=[C:14]([NH2:20])[CH:13]=1.C>CC#N.O.CO>[NH2:1][C:2]1[NH:20][C:14]2[CH:13]=[C:12]([Cl:11])[C:17]([Cl:18])=[CH:16][C:15]=2[N:19]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](C[SeH])C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1Cl)N)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as the initial reaction
|
Type
|
TEMPERATURE
|
Details
|
without heating for 80 hr
|
Duration
|
80 h
|
Type
|
CUSTOM
|
Details
|
The 80 hr time period
|
Duration
|
80 h
|
Type
|
STIRRING
|
Details
|
After stirring for two hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with MeOH (250 mL) and H2O (750 mL)
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with H2O (1.5 L)
|
Type
|
WAIT
|
Details
|
to stand overnight at 5° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate (yellow leaflets) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C. for 60 hr
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
This product was purified by recrystallization from CH3CN to yield: 205.6 g (80.7%) of 4
|
Type
|
DISSOLUTION
|
Details
|
As an alternative, the crude material is dissolved in absolute ethanol
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
ADDITION
|
Details
|
the solution diluted with an equal volume of H2O
|
Type
|
WAIT
|
Details
|
stored at 5° C. for 18-24 hr
|
Duration
|
21 (± 3) h
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC=1NC2=C(N1)C=C(C(=C2)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |